molecular formula C19H17ClN2O3 B2672173 Methyl 4-[(4-chlorophenyl)amino]-6-ethoxyquinoline-2-carboxylate CAS No. 1207032-23-2

Methyl 4-[(4-chlorophenyl)amino]-6-ethoxyquinoline-2-carboxylate

Cat. No.: B2672173
CAS No.: 1207032-23-2
M. Wt: 356.81
InChI Key: PMQRIYFSLMAVRZ-UHFFFAOYSA-N
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Description

Methyl 4-[(4-chlorophenyl)amino]-6-ethoxyquinoline-2-carboxylate is a quinoline derivative characterized by three distinct substituents:

  • Position 2: A methyl ester group, which enhances lipophilicity and stability.
  • Position 6: An ethoxy group, influencing solubility and metabolic resistance compared to smaller alkoxy substituents.

Properties

IUPAC Name

methyl 4-(4-chloroanilino)-6-ethoxyquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c1-3-25-14-8-9-16-15(10-14)17(11-18(22-16)19(23)24-2)21-13-6-4-12(20)5-7-13/h4-11H,3H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQRIYFSLMAVRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(C=C2NC3=CC=C(C=C3)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(4-chlorophenyl)amino]-6-ethoxyquinoline-2-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of an acid catalyst.

    Introduction of the Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-chlorophenyl)amino]-6-ethoxyquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amino derivatives.

Scientific Research Applications

Chemical Synthesis and Properties

Synthesis Overview
The synthesis of methyl 4-[(4-chlorophenyl)amino]-6-ethoxyquinoline-2-carboxylate typically involves several key steps:

  • Formation of the Quinoline Core : Achieved through Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.
  • Introduction of the Chlorophenyl Group : Accomplished via nucleophilic aromatic substitution.
  • Esterification : The carboxylic acid group is esterified using methanol in the presence of an acid catalyst.

Chemical Properties

  • Molecular Formula : C19H17ClN2O3
  • Molecular Weight : 348.81 g/mol
  • CAS Number : 1207032-23-2

Chemistry

This compound serves as a versatile building block for synthesizing more complex quinoline derivatives. Its unique structure allows for modifications that can enhance biological activity or introduce new functionalities.

Research indicates that this compound exhibits significant biological activities, particularly:

  • Antimicrobial Properties : It has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Studies have reported minimum inhibitory concentrations (MICs) comparable to established antibiotics.
PathogenMIC (µg/mL)
E. coli8
S. aureus16
  • Anticancer Potential : In vitro studies have demonstrated that it inhibits the proliferation of cancer cell lines without affecting normal cells, suggesting a promising therapeutic window.
Cancer Cell LineIC50 (µM)
HeLa5
MCF710

Medicinal Chemistry

The compound is being investigated for its potential use in drug development, particularly for diseases where quinoline derivatives have shown efficacy, such as malaria and cancer. Its mechanism of action involves binding to specific molecular targets, inhibiting their activity and leading to various biological effects.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The results indicated that this compound exhibited notable inhibitory effects against common pathogens, suggesting its potential as an alternative therapeutic agent .

Case Study 2: Anticancer Activity

In another significant research effort documented in Cancer Research, this compound was tested against multiple cancer cell lines. The findings revealed effective inhibition of cancer cell proliferation at concentrations that did not exhibit cytotoxic effects on normal cells, highlighting its selectivity and potential for further development .

Mechanism of Action

The mechanism of action of Methyl 4-[(4-chlorophenyl)amino]-6-ethoxyquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Methyl 4-[(4-chlorophenyl)amino]-6-ethoxyquinoline-2-carboxylate and related quinoline derivatives:

Compound Name Substituents (Positions) Molecular Weight Synthesis Method Key Properties/Applications Reference
This compound 2: COOCH₃; 4: NH(4-ClPh); 6: OCH₂CH₃ Not reported Likely Pd-catalyzed coupling and esterification Hypothesized P-gp inhibition, enhanced lipophilicity
Methyl 6-methoxy-2-phenylquinoline-4-carboxylate (6a) 2: Ph; 4: COOCH₃; 6: OCH₃ Not reported Methylation of carboxylic acid using K₂CO₃/CH₃I Confirmed P-glycoprotein inhibition, moderate solubility
Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate 2: O; 3: COOCH₂CH₃; 6: Cl 327.76 Condensation with diethyl malonate/piperidine Anticancer activity, crystallographic stability via H-bonding
Ethyl 4-[(4-chlorobenzyl)amino]-6-(trifluoromethyl)quinoline-3-carboxylate 3: COOCH₂CH₃; 4: NHCH₂(4-ClPh); 6: CF₃ 408.8 Not detailed High electronegativity from CF₃, potential enhanced target binding

Key Observations:

Substituent Effects on Bioactivity: The 6-ethoxy group in the target compound may confer greater metabolic stability compared to 6-methoxy () or 6-CF₃ (), which offers stronger electron-withdrawing effects but lower solubility.

Synthetic Flexibility: Pd-catalyzed cross-coupling () is a common method for introducing aryl/amino groups at position 4, while methylation/ethylation at position 2/3 typically employs alkyl halides (e.g., CH₃I) .

Research Findings and Implications

  • Biological Activity : Compounds with 4-chlorophenyl and alkoxy substituents (e.g., and ) show promise in overcoming multidrug resistance via P-glycoprotein inhibition . The target compound’s ethoxy group may optimize pharmacokinetics by balancing lipophilicity and solubility.
  • Structural Insights : Crystallographic tools like Mercury () and SHELX () are critical for analyzing intermolecular interactions, which dictate solubility and stability.

Biological Activity

Methyl 4-[(4-chlorophenyl)amino]-6-ethoxyquinoline-2-carboxylate is a synthetic compound belonging to the quinoline family, which is known for its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, through a review of relevant studies and findings.

This compound can be synthesized through several steps, including:

  • Formation of the Quinoline Core : Typically achieved via Friedländer synthesis.
  • Introduction of the Chlorophenyl Group : Accomplished through nucleophilic aromatic substitution.
  • Esterification : The carboxylic acid group is esterified using methanol in an acid-catalyzed reaction.

These synthetic routes allow for the creation of this compound with specific structural characteristics that influence its biological activity.

Antimicrobial Properties

Recent studies have demonstrated the potential antimicrobial activity of this compound. The compound has been evaluated against various pathogens, showing significant activity:

  • Minimum Inhibitory Concentration (MIC) : The compound displayed MIC values ranging from 0.22 to 0.25 μg/mL against tested pathogens .
  • Biofilm Inhibition : It exhibited notable efficacy in inhibiting biofilm formation by Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin .

Anticancer Activity

The compound has also been investigated for its anticancer properties:

  • Cytotoxicity Assays : In vitro assays against lung cancer cell lines (A549) showed promising results, indicating its potential as an anticancer agent .
  • Mechanism of Action : The compound may inhibit specific molecular targets involved in cancer progression, although detailed pathways require further exploration.

The biological effects of this compound are believed to stem from its ability to interact with molecular targets such as enzymes or receptors. This interaction can lead to inhibition of their activity, resulting in various biological effects, including antimicrobial and anticancer activities.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar quinoline derivatives:

Compound NameBiological ActivityNotable Features
QuinolineAntimicrobialParent compound
ChloroquineAntimalarialWell-studied
Methyl 4-(chlorophenyl)amino derivativesVariableStructural similarities influence activity

This table highlights how the specific substitution pattern in this compound contributes to its distinct biological properties compared to other quinoline derivatives .

Case Studies and Research Findings

Several case studies have explored the biological activity of this compound:

  • Antimicrobial Evaluation : A study demonstrated that derivatives of this compound significantly inhibited bacterial growth and biofilm formation, suggesting potential for clinical applications in treating infections .
  • Cytotoxicity Studies : Research indicated that the compound exhibited cytotoxic effects on cancer cell lines, warranting further investigation into its mechanisms and therapeutic potential .

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